molecular formula C8H15NO3 B104805 N-BOC-(methylamino)acetaldehyde CAS No. 123387-72-4

N-BOC-(methylamino)acetaldehyde

Cat. No.: B104805
CAS No.: 123387-72-4
M. Wt: 173.21 g/mol
InChI Key: MSWTVSDFEYSRMQ-UHFFFAOYSA-N
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Description

N-BOC-(methylamino)acetaldehyde, also known as tert-butyl N-methyl-N-(2-oxoethyl)carbamate, is an organic compound with the molecular formula C8H15NO3. It is a pale yellow liquid that is slightly miscible with water and sensitive to air. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .

Mechanism of Action

Target of Action

N-BOC-(methylamino)acetaldehyde is primarily involved in the preparation of benzo[d]imidazole inhibitor of co-activator associated arginine methyltransferase . Arginine methyltransferase is an enzyme that plays a crucial role in the methylation of arginine residues, which is a key post-translational modification in cells.

Mode of Action

It is known to be used in the synthesis of benzo[d]imidazole inhibitors, which suggests it may interact with its targets through the formation of these inhibitors .

Biochemical Pathways

This compound is used as a building block in the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This suggests that it may play a role in the GABAergic pathway, which is one of the main inhibitory neurotransmitter pathways in the nervous system.

Pharmacokinetics

It is slightly miscible with water , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of benzo[d]imidazole inhibitors of arginine methyltransferase . These inhibitors can potentially affect the methylation of arginine residues, thereby influencing protein function and cellular processes.

Action Environment

This compound is air sensitive and should be stored in a cool place . It is also incompatible with strong oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-BOC-(methylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of N-methylglycine (sarcosine) with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-BOC-(methylamino)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BOC-(methylamino)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BOC-(methylamino)acetaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its Boc-protecting group provides stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWTVSDFEYSRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443953
Record name N-BOC-(methylamino)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-72-4
Record name N-BOC-(methylamino)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butoxycarbonyl-(methylamino)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine under a nitrogen atmosphere, dichloromethane (37.91 moles; 2.43 L), dimethyl sulfoxide (7.30 moles; 518.4 mL), triethylamine (1.85 moles; 257.7 mL), and (2-hydroxy-ethyl)-methyl-carbamic acid t-butyl ester (924.5 mmoles; 162.0 g). Add in steps sulfur trioxide:pyridine complex (1.849 moles; 300.3 g), maintaining the reaction temperature less than 20° C. Stir the reaction mixture at ambient temperature overnight. Add 1.0 L water, separate the organic layer, wash with 10% citric acid in water (800 mL), water and brine. Concentrate and pass through a silica plug, eluting with 20% ethyl acetate/hexanes. Add toluene (200 mL) and concentrate to provide the title intermediate (yield 62.45%, 100 g).
Quantity
2.43 L
Type
reactant
Reaction Step One
Quantity
518.4 mL
Type
reactant
Reaction Step Two
Quantity
257.7 mL
Type
reactant
Reaction Step Three
Quantity
162 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
62.45%

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of tert-butyl 2-hydroxyethyl(methyl)carbamate (300 mg, 1.71 mmol)) in dry CH2Cl2 (8.5 mL) under argon was added portion wise Dess-Martin periodinane (762 mg, 1.8 mmol). Once finished the addition, the reaction mixture was stirred at room temperature for 3 h. The mixture was poured into saturated solutions of NaHCO3 (50 mL) and Na2S2O3 (50 mL) and more CH2Cl2 (100 mL). It was well-stirred at room temperature for 30 minutes. The organic phase was separated and washed with sat. aq. NaHCO3 (1×20 mL). It was dried over magnesium sulphate and concentrated to afford the title compound (370 mg, 98%) as colourless oil together with a yellow solid, which was used in the next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
762 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

To a solution of N-Boc-N-methyl-1-amino-2,3-propandiol (20g, 0.097 mol) in water (100 ml) was added KIO4 (24.68g, 0.108 mol). The reaction mixture was stirred for 2.5 hr under an atmosphere of nitrogen and then filtered. The filtrate was extracted with chloroform (5×50 ml). The resulting chloroform extracts are dried over MgSO4, filtered, and evaporated to dryness. The title compound 13.26g (79%) was isolated as a clear oil (bp 76-80° C. at 0.5 mm Hg).
Quantity
0.097 mol
Type
reactant
Reaction Step One
[Compound]
Name
KIO4
Quantity
24.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods IV

Procedure details

To a stirring solution of DMSO (1.34 g) in CH2Cl2 (10 ml) was added dropwise a solution of oxalyl chloride (1.45 g) in CH2Cl2 (5 ml) at -60° C. under nitrogen atmosphere. After five minutes, a solution of N-(tert-butoxycarbonyl)-N-methylethanolamine (1.00 g) in CH2Cl2 (5 ml) was added dropwise to the solution and the mixture was stirred at the same temperature for five minutes. To this solution was added Et3N (2.89 g) and the temperature was allowed to rise to 0° C. and the mixture was stirred at the same temperature for thirty minutes. After evaporation of the solvent, the residue was dissolved in EtOAc (50 ml) and washed with 1N aq. HCl (50 ml), water (50 ml), saturated sodium bicarbonate solution (50 ml) and brine (50 ml), successively. The organic layer was dried over anhydrous MgSO4 and concentrated in vacuo to give N-(tert-butoxycarbonyl)-N-methylaminoacetaldehyde (0.74 g) as an oil.
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of tert-butyl 2-hydroxyethyl(methyl)carbamate (24.52 g, 140 mmol) in 340 mL dichloromethane and 85 mL DMSO was added 39 mL (279.8 mmol) of triethylamine and the reaction mixture stirred at ambient temperature under N2. To this was added 45 g (280 mmol) of pyridine sulfur trioxide, portionwise. Exotherm was observed and the solution became clear dark yellow. Cooled to 0° C. and stirred for 1 hour 20 minutes. Monitored by TLC (10% methanol in dichloromethane). Concentrated to a total volume of ˜250 mL. Washed with 3×250 mL H2O then 250 mL NaCl (sat). Dried over MgSO4, filtered, and solvent evaporated. Distilled at 75° C. (3 mm Hg) to provide 13.83 g of a clear liquid.
Quantity
24.52 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-BOC-(methylamino)acetaldehyde
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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